2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE
Description
2-[(4-Amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-[4-(aminosulfonyl)phenyl]butanamide is a synthetic small molecule characterized by:
- A butanamide backbone with a sulfanyl-linked 4-amino-6-oxopyrimidinyl group at the 2-position.
- A 4-(aminosulfonyl)phenyl substituent attached to the amide nitrogen.
- A calculated molecular formula of C₁₄H₁₇N₆O₄S₂ and molecular weight of 397.47 g/mol (derived from structural analysis).
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S2/c1-2-10(24-14-18-11(15)7-12(20)19-14)13(21)17-8-3-5-9(6-4-8)25(16,22)23/h3-7,10H,2H2,1H3,(H,17,21)(H2,16,22,23)(H3,15,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJDJJSJILOYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions. The sulfonamide group is then introduced through a sulfonation reaction, followed by the attachment of the butanamide chain via an amidation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as catalytic processes and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or the pyrimidine ring to a dihydropyrimidine.
Substitution: Nucleophilic substitution reactions can replace the amino or sulfonamide groups with other functional groups, altering the compound’s properties .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyrimidines or sulfonic acids. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Scientific Research Applications
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations:
- Chain Length : The target’s butanamide chain may improve conformational flexibility compared to acetamide analogs ().
- Substituent Effects :
- Sulfamoylphenyl (target, ) vs. naphthyl (): The former enhances water solubility, while the latter promotes lipid membrane penetration.
- Pyrimidinylsulfanyl (target, ) vs. benzodioxolyl (): Pyrimidine’s nitrogen-rich structure may mimic nucleobases in enzyme interactions.
- Fluorinated groups (): Increase metabolic stability but reduce solubility.
Biological Activity
The compound 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-[4-(aminosulfonyl)phenyl]butanamide is a member of a class of pyrimidine derivatives that have garnered attention for their potential therapeutic applications, particularly in anti-inflammatory and anti-cancer contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.
- Molecular Formula: C15H15N5O2S2
- Molecular Weight: 361.44 g/mol
- IUPAC Name: this compound
The biological activity of the compound primarily involves inhibition of specific inflammatory cytokines. Research indicates that it may modulate pathways such as NF-kB and STAT3, which are critical in inflammatory responses.
Key Mechanisms:
- Cytokine Inhibition: The compound has been shown to suppress the expression of pro-inflammatory cytokines like IL-1β and IL-6 in vitro. This suppression is significant for managing inflammatory diseases.
- Cell Signaling Modulation: By inhibiting the phosphorylation of STAT3 and IκBα, the compound may reduce the activation of NF-kB pathway, leading to decreased transcription of inflammatory genes.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the efficacy of this compound on human cell lines:
| Compound | Cytokine Inhibition (IL-6 mRNA Expression) | Concentration (μM) |
|---|---|---|
| 5d | 7.5 | 10 |
| 5c | 4.6 | 10 |
| 5f | 7.2 | 10 |
| 5m | 9.0 | 10 |
These results indicate that compounds derived from this class exhibit potent inhibition of IL-6 mRNA expression when tested at a concentration of 10 μM .
In Vivo Studies
In vivo studies using murine models have demonstrated that administration of this compound can significantly reduce mRNA levels of IL-1β, IL-6, and TNF-α after induction with LPS (lipopolysaccharide), a common inflammatory stimulus:
| Treatment Group | IL-1β mRNA Level | IL-6 mRNA Level | TNF-α mRNA Level |
|---|---|---|---|
| Control | High | High | High |
| Compound Admin | Low | Low | Low |
The results showed a marked decrease in these cytokines, suggesting effective anti-inflammatory properties without notable hepatotoxicity .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving mice treated with LPS, administration of the compound resulted in decreased levels of ALT and AST, indicating reduced liver inflammation and damage. Histological analysis confirmed less severe inflammatory responses in treated mice compared to controls .
Case Study 2: Cancer Cell Lines
Preliminary studies on cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis through similar pathways involved in inflammation modulation. Further research is needed to explore its potential as an anti-cancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
